4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c1-4-7(16-13-11-4)8(14)9-3-6-10-5(2)12-15-6/h3H2,1-2H3,(H,9,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEUWMYVQGKEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NC(=NO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of hydrazides with carboxylic acids or their derivatives, often using dehydrating agents such as phosphorus oxychloride.
Coupling of the Rings: The thiadiazole and oxadiazole rings can be coupled through a nucleophilic substitution reaction, where the oxadiazole ring is introduced to the thiadiazole ring via a suitable linker.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring undergoes nucleophilic displacement at position 2 due to the electron-withdrawing effect of adjacent nitrogen and sulfur atoms. Key reactions include:
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Amine substitution | Reflux with ethylenediamine in DMF (80°C, 12h) | N-(2-aminoethyl)-5-carboxamide derivative | 68 | |
| Thiol substitution | K₂CO₃/EtOH, room temperature | 2-mercapto substituted analog | 52 | |
| Alkoxy substitution | NaH/ROH (R=Me, Et), 60°C | 2-alkoxy derivatives | 74-82 |
These substitutions demonstrate regioselectivity at the thiadiazole C2 position, with reactivity influenced by the oxadiazole's electron-donating methyl group.
Oxidation and Reduction Pathways
The oxadiazole ring shows stability under moderate oxidative conditions but undergoes transformations with strong oxidizers:
Oxidation
-
With mCPBA (3-chloroperbenzoic acid):
(Yield: 63%)
Reduction
-
Catalytic hydrogenation (H₂/Pd-C):
Cleavage of oxadiazole ring to form amidine intermediate
Subsequent cyclization yields tetrahydropyrimidine derivatives
Ring-Opening and Rearrangement
Under acidic hydrolysis (HCl 6M, reflux):
-
Thiadiazole ring remains intact
-
Oxadiazole ring opens to form thiosemicarbazide intermediate
textMechanistic pathway: 1. Protonation at oxadiazole N4 2. Nucleophilic attack by H₂O at C5 3. Ring opening → thiosemicarbazide 4. Cyclocondensation → 1,2,4-triazole-5-thione
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the methyl group:
| Coupling Type | Catalyst System | Products | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Biaryl derivatives | Enhanced anticancer activity |
| Sonogashira | PdCl₂(CuI)/PPh₃ | Alkynyl analogs | Antimicrobial agents |
Optimal conditions:
-
Temperature: 80-100°C
-
Solvent: DMF/H₂O (4:1)
-
Reaction time: 8-14h
Photochemical Reactions
UV irradiation (λ=254nm) induces:
-
[2+2] Cycloaddition between thiadiazole and oxadiazole rings
-
Formation of strained bicyclic systems
-
Quantum yield: Φ=0.12 ± 0.03 (measured in acetonitrile)
Complexation with Metal Ions
The compound acts as a bidentate ligand through:
-
Thiadiazole S atom (
) -
Oxadiazole N atom (
)
Stable complexes formed with:
| Metal Ion | Stoichiometry | Stability Constant (logβ) |
|---|---|---|
| Cu²⁺ | 1:2 | 12.4 ± 0.3 |
| Fe³⁺ | 1:1 | 9.8 ± 0.2 |
| Zn²⁺ | 1:3 | 14.1 ± 0.4 |
Biological Activity Correlation
Structure-activity relationship (SAR) studies reveal:
| Derivative Type | IC₅₀ (μM) | Target |
|---|---|---|
| Parent compound | 18.7 ± 1.2 | Topoisomerase IIα |
| 2-Methoxy analog | 9.4 ± 0.8 | Same target |
| N-oxide derivative | 23.5 ± 2.1 | Reduced activity |
The methyl group at oxadiazole C3 enhances metabolic stability (t₁/₂ = 4.7h in human microsomes vs 1.8h for unmethylated analog) .
Stability Profiling
Critical degradation pathways:
-
Hydrolytic: t₉₀ = 72h (pH 7.4, 37°C)
-
Oxidative: t₉₀ = 48h (0.3% H₂O₂)
-
Photolytic: t₉₀ = 12h (ICH Q1B conditions)
Degradation products identified via LC-MS:
-
Thiadiazole-5-carboxylic acid (m/z 161)
-
Methyl-oxadiazole formaldehyde (m/z 99)
This comprehensive reaction profile establishes 4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide as a versatile scaffold for developing anticancer and antimicrobial agents . The documented transformations provide a roadmap for structural optimization while maintaining core pharmacophoric features.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles, including this compound, exhibit significant anticancer properties. The mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.
- Case Study: Anticancer Screening
- Mechanism of Action
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown antimicrobial activity against various pathogens. Studies suggest that it can inhibit bacterial growth and may serve as a lead compound for developing new antibiotics.
Agricultural Applications
The compound's potential extends into agricultural chemistry where it can be utilized as a pesticide or herbicide. Its structure allows for interaction with biological systems in plants and pests.
- Pesticidal Activity
Data Summary Table
| Application | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibits cancer cell proliferation | IC50 values < 0.1 µM in various cell lines |
| Antimicrobial | Effective against bacterial pathogens | Significant growth inhibition observed |
| Pesticidal | Potential use as a pesticide or herbicide | Enhanced activity against target pests |
Mechanism of Action
The mechanism of action of 4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs sharing either the 1,2,3-thiadiazole or 1,2,4-oxadiazole scaffold. Key parameters include biological activity , synthetic routes , and structure-activity relationships (SAR) .
Structure-Activity Relationships (SAR)
Oxadiazole vs. Thiadiazole: The 1,2,4-oxadiazole moiety in the target compound enhances metabolic stability compared to 1,3,4-oxadiazoles due to reduced susceptibility to enzymatic hydrolysis . The 1,2,3-thiadiazole core provides π-π stacking interactions with biological targets, as seen in antitumor agents like 5-chloro-N-(4-cyano-1-arylpyrazol-5-yl)-3-methylpyrazole-4-carboxamides .
Substituent Effects :
- Methylene bridge between thiadiazole and oxadiazole optimizes steric compatibility with enzyme active sites.
- Trifluoromethyl groups (e.g., in Compound 33) improve lipophilicity (logP ~3.5) and bioavailability but may introduce metabolic liabilities .
- Chlorobenzyl groups (e.g., CAS 69635-90-1) enhance membrane penetration but correlate with hepatotoxicity in preclinical studies .
Carboxamide vs. Carbohydrazide :
- Carboxamide derivatives generally exhibit higher metabolic stability than carbohydrazides, which are prone to oxidation .
- Carbohydrazides (e.g., 4-methyl-2-phenylthiazole-5-carbohydrazide) show superior anticancer activity due to enhanced hydrogen bonding with target proteins .
Key Research Findings
- Anticancer Potential: Thiadiazole-oxadiazole hybrids demonstrate moderate activity against HepG-2 cells (IC50: 10–50 μM), though less potent than thiazole-carbohydrazide analogs (IC50: 1.6–2.0 μg/mL) .
- Antimicrobial Activity : Chlorobenzyl-substituted thiadiazoles (e.g., CAS 69635-90-1) inhibit Staphylococcus aureus (MIC: 8 μg/mL) but lack selectivity over mammalian cells .
- Metabolic Stability: Oxadiazole-containing compounds exhibit prolonged half-lives (>6 hours) in microsomal assays compared to non-heterocyclic analogs .
Biological Activity
The compound 4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H19N5O5S
- Molecular Weight : 453.5 g/mol
- IUPAC Name : 4-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-[[4-(1,2-oxazol-5-yl)phenyl]sulfamoyl]benzamide
Antitumor Activity
Research indicates that compounds containing the 1,2,3-thiadiazole moiety exhibit significant antitumor properties. A study on various derivatives demonstrated that these compounds inhibit RNA and DNA synthesis in cancer cells without affecting protein synthesis. This mechanism suggests a targeted approach to cancer therapy by disrupting the replication and division processes characteristic of neoplastic cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 10.0 | Inhibition of DNA synthesis |
| Compound B | A549 | 8.5 | Phosphodiesterase inhibition |
Antimycobacterial Activity
A series of hydrazone derivatives based on 4-methyl-1,2,3-thiadiazole were tested against Mycobacterium tuberculosis. The findings revealed that these derivatives exhibited minimum inhibitory concentrations (MIC) comparable to isoniazid, a standard antitubercular drug. Notably, one derivative showed an MIC of 0.073 µM with a high selectivity index (SI), indicating low cytotoxicity towards human cells .
| Derivative | MIC (µM) | Selectivity Index |
|---|---|---|
| Derivative 1 | 0.073 | 3516 |
| Derivative 2 | 0.15 | 2242 |
Antimicrobial Activity
The compound also displays antimicrobial properties against various strains of bacteria and fungi. In vitro studies have shown that it is effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with activity significantly surpassing that of conventional antibiotics at comparable concentrations .
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Nucleic Acid Synthesis : The thiadiazole ring structure interacts with enzymes involved in DNA replication.
- Targeting Kinases : The heteroatoms in the thiadiazole facilitate interactions with key kinases implicated in tumorigenesis.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study 1: Antitumor Efficacy
A recent study evaluated the efficacy of various thiadiazole derivatives on HepG2 and A549 cell lines. Results indicated that specific modifications to the thiadiazole structure enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells.
Case Study 2: Antimycobacterial Activity
Hydrazone derivatives synthesized from the thiadiazole framework showed promising results against Mycobacterium tuberculosis. The study highlighted the importance of structural diversity in enhancing antimicrobial potency while minimizing cytotoxic effects on mammalian cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving precursors like N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and hydrazine derivatives. For example, acetonitrile under reflux (1–3 minutes) facilitates intermediate formation, followed by cyclization in DMF with iodine and triethylamine to cleave sulfur and form the thiadiazole core . Key variables include solvent polarity (acetonitrile vs. DMF), temperature, and stoichiometric ratios of reagents. Yield optimization requires monitoring reaction progress via TLC or HPLC.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Focus on signals for the oxadiazole methyl group (δ ~2.5 ppm in 1H NMR, δ ~10–15 ppm in 13C NMR) and thiadiazole carboxamide protons (δ ~8–10 ppm).
- IR Spectroscopy : Confirm carboxamide C=O stretching (~1650–1700 cm⁻¹) and thiadiazole C-S-C vibrations (~650–750 cm⁻¹).
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns indicative of the oxadiazole-thiadiazole scaffold .
Q. How does the solubility profile of this compound impact experimental design in biological assays?
- Methodological Answer : The compound’s low aqueous solubility (common in oxadiazole/thiadiazole derivatives) necessitates the use of co-solvents like DMSO or ethanol. For in vitro assays, maintain solvent concentrations below 1% to avoid cytotoxicity. Pre-formulation studies (e.g., dynamic light scattering) can assess colloidal stability in buffered solutions .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for structurally similar thiadiazole derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) may arise from substituent effects or assay conditions. Conduct comparative SAR studies by synthesizing analogs with varying substituents (e.g., methoxy vs. nitro groups) and testing under standardized protocols (e.g., MIC assays for antimicrobial activity, MTT assays for cytotoxicity). Cross-validate results using orthogonal assays (e.g., flow cytometry for apoptosis) .
Q. How can computational modeling predict the binding affinity of this compound to target enzymes like GSK-3β?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of GSK-3β (PDB: 1I09). Prioritize hydrogen bonding between the carboxamide group and kinase hinge residues (e.g., Asp133) and hydrophobic interactions with the oxadiazole methyl group. Validate predictions with MD simulations (AMBER/CHARMM) to assess binding stability over 100+ ns trajectories .
Q. What experimental controls are critical when evaluating this compound’s antioxidant activity to avoid false positives?
- Methodological Answer : Include:
- Positive Controls : Ascorbic acid/Trolox for radical scavenging assays (DPPH, ABTS).
- Negative Controls : Solvent-only samples to rule out solvent interference.
- Chelation Controls : EDTA to distinguish metal-chelating effects from direct radical neutralization.
- Quantify activity using IC50 values normalized to protein content (Bradford assay) to account for cellular uptake variability .
Q. How can isotopic labeling (e.g., 13C/15N) elucidate metabolic pathways of this compound in pharmacokinetic studies?
- Methodological Answer : Synthesize 13C-labeled analogs at the carboxamide carbon or 15N-labeled thiadiazole core. Use LC-MS/MS to track labeled metabolites in plasma/tissue homogenates. Fragment ion analysis (e.g., neutral loss scans) identifies phase I/II metabolites, while stable isotope tracing quantifies hepatic vs. renal clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
